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Compound of Interest

Compound Name:
4-[(4-

Methoxyphenyl)methoxy]aniline

Cat. No.: B1367457 Get Quote

For researchers and professionals in drug development, unambiguous structural confirmation

of synthesized compounds is paramount. This guide provides a comparative analysis of

spectroscopic data for validating the structure of "4-[(4-Methoxyphenyl)methoxy]aniline"

against two structurally related alternatives: 4-methoxyaniline and 4-methoxybenzyl alcohol.

The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), offers a clear framework for structural elucidation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-[(4-
Methoxyphenyl)methoxy]aniline and its structural alternatives.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

4-[(4-Methoxyphenyl)methoxy]aniline

7.35 (d, J=8.4 Hz, 2H, Ar-H), 6.89 (d, J=8.4 Hz,

2H, Ar-H), 6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d,

J=8.8 Hz, 2H, Ar-H), 4.93 (s, 2H, -CH₂-), 3.82 (s,

3H, -OCH₃), 3.65 (br s, 2H, -NH₂)

4-Methoxyaniline

6.73 (d, J=8.8 Hz, 2H, Ar-H), 6.63 (d, J=8.8 Hz,

2H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.52 (br s, 2H, -

NH₂)

4-Methoxybenzyl alcohol

7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.88 (d, J=8.4 Hz,

2H, Ar-H), 4.60 (s, 2H, -CH₂-), 3.80 (s, 3H, -

OCH₃), 1.95 (br s, 1H, -OH)

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ) ppm, Assignment

4-[(4-Methoxyphenyl)methoxy]aniline
159.3, 152.8, 142.9, 130.2, 129.3, 116.1, 114.8,

114.0, 70.3 (-CH₂-), 55.3 (-OCH₃)

4-Methoxyaniline 152.5, 141.6, 115.8, 114.7, 55.8 (-OCH₃)

4-Methoxybenzyl alcohol
159.2, 133.2, 128.7, 113.9, 64.9 (-CH₂-), 55.3 (-

OCH₃)

Table 3: IR and Mass Spectrometry Data
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Compound IR (cm⁻¹) Mass Spectrometry (m/z)

4-[(4-

Methoxyphenyl)methoxy]anilin

e

Data not available in searched

literature. Predicted key peaks:

3400-3300 (N-H stretch), 3030

(Ar C-H stretch), 2950-2850

(Aliphatic C-H stretch), 1620

(N-H bend), 1510 (Ar C=C

stretch), 1240 (Aryl-O stretch),

1030 (Alkyl-O stretch).

Data not available in searched

literature. Predicted [M]⁺:

229.11.

4-Methoxyaniline

3425, 3350 (N-H stretch), 3020

(Ar C-H stretch), 2955

(Aliphatic C-H stretch), 1625

(N-H bend), 1510 (Ar C=C

stretch), 1235 (Aryl-O stretch)

123 (M⁺), 108, 80

4-Methoxybenzyl alcohol

3350 (O-H stretch, broad),

3030 (Ar C-H stretch), 2930,

2870 (Aliphatic C-H stretch),

1612, 1513 (Ar C=C stretch),

1245 (Aryl-O stretch), 1035 (C-

O stretch)

138 (M⁺), 121, 109, 94, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a 30° pulse width, a relaxation

delay of 1.0 s, and 16 scans.
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¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence, a 45° pulse width, a relaxation delay of 2.0 s, and accumulating 1024

scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film

between salt plates (NaCl or KBr).

Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4

cm⁻¹, and 32 scans were co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or through a

gas chromatograph (GC) for volatile compounds.

Ionization: Electron ionization was performed at 70 eV.

Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a

synthesized molecule using spectroscopic methods.
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Spectroscopic Structure Validation Workflow
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Caption: Workflow for spectroscopic validation of a chemical structure.

Conclusion
The presented spectroscopic data provides a robust basis for the structural validation of 4-[(4-
Methoxyphenyl)methoxy]aniline. The distinct ¹H and ¹³C NMR chemical shifts, particularly for
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the benzylic protons and the ether linkage, allow for clear differentiation from potential starting

materials or side products like 4-methoxyaniline and 4-methoxybenzyl alcohol. While

experimental IR and mass spectrometry data for the target compound were not available in the

searched literature, the predicted values based on its structure further support its identification.

For unequivocal structure confirmation in a research or development setting, it is imperative to

acquire and analyze the full complement of spectroscopic data for the synthesized compound.

To cite this document: BenchChem. [Validating the Structure of 4-[(4-
Methoxyphenyl)methoxy]aniline: A Spectroscopic Comparison]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1367457#validating-the-structure-
of-4-4-methoxyphenyl-methoxy-aniline-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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